molecular formula C18H16O3 B583162 (S)-Phenprocoumon CAS No. 3770-63-6

(S)-Phenprocoumon

货号: B583162
CAS 编号: 3770-63-6
分子量: 280.323
InChI 键: DQDAYGNAKTZFIW-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Phenprocoumon is an anticoagulant belonging to the class of coumarin derivatives. It is primarily used to prevent and treat thromboembolic disorders by inhibiting the synthesis of vitamin K-dependent clotting factors. This compound is known for its ability to reduce the risk of blood clots, making it valuable in medical settings for patients at risk of stroke, deep vein thrombosis, and pulmonary embolism.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Phenprocoumon typically involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the coumarin ring system. The stereochemistry of the product is controlled by using chiral catalysts or starting materials.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent choice, to ensure the consistent production of the desired enantiomer.

化学反应分析

Types of Reactions: (S)-Phenprocoumon undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroxy derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Hydroxyphenprocoumon derivatives.

    Reduction: Dihydro derivatives of phenprocoumon.

    Substitution: Various substituted phenprocoumon derivatives depending on the reagents used.

科学研究应用

(S)-Phenprocoumon has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the mechanisms of anticoagulant drugs and their interactions with other molecules.

    Biology: Research on this compound helps in understanding the biological pathways involved in blood coagulation and the role of vitamin K.

    Medicine: It is extensively studied for its therapeutic effects in preventing thromboembolic disorders and its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new anticoagulant drugs and in quality control processes for pharmaceutical manufacturing.

作用机制

(S)-Phenprocoumon exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. By reducing the levels of these clotting factors, this compound effectively decreases the blood’s ability to form clots. The molecular targets include the vitamin K epoxide reductase complex, and the pathways involved are the vitamin K cycle and the coagulation cascade.

相似化合物的比较

    Warfarin: Another coumarin derivative with similar anticoagulant properties but different pharmacokinetics and potency.

    Acenocoumarol: A coumarin anticoagulant with a shorter half-life compared to (S)-Phenprocoumon.

    Dicoumarol: A naturally

生物活性

(S)-Phenprocoumon is a coumarin derivative primarily used as an oral anticoagulant. Its biological activity is closely linked to its mechanism of action, pharmacokinetics, and interactions with various substances. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions as an anticoagulant by inhibiting vitamin K epoxide reductase (VKOR), which is essential for the regeneration of vitamin K. This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors, including factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. The result is a reduced ability to form blood clots, thereby decreasing thrombogenicity.

  • Key Actions:
    • Inhibition of VKOR.
    • Reduction in the levels of vitamin K-dependent coagulation factors.
    • Decreased thrombin generation.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its high bioavailability and long half-life.

ParameterValue
Bioavailability~100%
Half-life5-6 days
Protein binding99%
MetabolismCytochrome P450 2C9
ClearanceNot Available

This compound undergoes stereoselective metabolism primarily via hepatic microsomal enzymes, leading to the formation of inactive hydroxylated metabolites. The presence of polymorphisms in the CYP2C9 gene can significantly affect drug metabolism, necessitating careful monitoring and potential dosage adjustments in patients with these genetic variations .

Case-Control Study on Drug Interactions

A significant study investigated the risk of serious bleeding associated with drug interactions in patients using phenprocoumon. The study followed 246,220 patients over a total of 91,520 patient-years, identifying an incidence rate of 2.79 hospitalizations for bleeding per 100 patient-years. This highlights the importance of monitoring drug interactions in patients receiving phenprocoumon therapy .

Pharmacokinetics in Emergency Situations

A recent analysis from the RADOA registry examined pharmacokinetics in patients experiencing life-threatening bleeding or requiring urgent surgery. The study found that phenprocoumon levels had a half-life ranging from 5.27 to 5.29 days, indicating substantial variability among patients. The findings suggest that age and clinical condition significantly influence drug concentrations and outcomes .

Case Study: Influence of Liquorice Consumption

An intriguing case involved a 92-year-old female patient treated with phenprocoumon who experienced an ischemic stroke despite being within therapeutic INR ranges. Investigation revealed excessive consumption of liquorice, known to affect the pharmacokinetics of phenprocoumon by potentially reducing INR levels due to its glycyrrhizin content . This emphasizes the need for patient education regarding dietary influences on anticoagulation therapy.

Summary of Adverse Effects

The use of this compound is associated with several adverse effects:

  • Bleeding complications: The most common risk associated with anticoagulants.
  • Drug interactions: Significant interactions with other medications can lead to altered anticoagulation effects.
  • Genetic factors: Variability in response due to genetic polymorphisms can complicate treatment.

常见问题

Basic Research Questions

Q. What are the primary genetic determinants influencing (S)-Phenprocoumon dosing requirements, and how can they be integrated into predictive models?

Methodological Answer: Genetic polymorphisms in VKORC1 (c.-1639G>A) and CYP2C9 (*2, *3) are critical predictors of dosing variability. To develop predictive models, use multiple linear regression incorporating genetic variants, demographic factors (age, height), and clinical parameters. A validated formula is:

Daily Dose (mg)=0.460+0.238(VKORC1 GG)0.271(VKORC1 AA)+0.007(Height in cm)0.004(Age)\sqrt{\text{Daily Dose (mg)}} = 0.460 + 0.238(\text{VKORC1 GG}) - 0.271(\text{VKORC1 AA}) + 0.007(\text{Height in cm}) - 0.004(\text{Age})

Squaring the output yields the actual dose. VKORC1 alone explains ~38% of dose variability .

Genetic VariantImpact on DoseContribution to Variability
VKORC1 c.-1639G>AMajor determinant (dose ↓ in AA)38.3%
CYP2C9 *2/*3Moderate effect (dose ↑)8–12%
EPHX1 c.337T>CMinor influence<5%

Q. How can the PICO framework structure research questions on this compound's therapeutic efficacy?

Methodological Answer: Apply the PICO framework:

  • Population: Patients requiring anticoagulation (e.g., venous thromboembolism).
  • Intervention: this compound maintenance therapy.
  • Comparison: Wild-type vs. variant VKORC1/CYP2C9 genotypes.
  • Outcome: Stable INR (2.0–3.0) and dose variability. Example research question: "In patients with venous thromboembolism (P), how does VKORC1 genotype (I) compared to wild-type (C) influence phenprocoumon dose requirements (O) over 6 months (T)?" .

Q. What non-genetic factors significantly correlate with this compound plasma concentrations?

Methodological Answer: Key factors include age (r=-0.324, p=0.005), alcohol consumption (p=0.020), and BMI (r=-0.252, p=0.029). Use multivariate regression to adjust for confounders. For example, older patients (≥70 years) require lower doses due to reduced metabolic clearance .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted this compound plasma concentrations in pharmacogenetic studies?

Methodological Answer:

  • Perform sensitivity analyses to assess model robustness (e.g., bootstrapping).
  • Stratify cohorts by comorbidities (e.g., hepatic impairment) and validate models in diverse populations.
  • Address outliers via residual analysis and re-examine covariates (e.g., drug interactions) .

Q. What methodologies are optimal for longitudinal studies assessing aging's impact on this compound metabolism?

Methodological Answer:

  • Study Design: Prospective cohort with repeated measures over ≥5 years.
  • Data Collection: Serial plasma concentration measurements, VKORC1/CYP2C9 genotyping, and documentation of hepatic/renal function.
  • Analysis: Mixed-effects models to account for intra-individual variability and time-dependent confounders (e.g., polypharmacy) .

Q. How can multi-omics approaches enhance understanding of this compound's pharmacodynamics?

Methodological Answer:

  • Integrate genomic (VKORC1, CYP2C9), proteomic (vitamin K epoxide reductase levels), and metabolomic (vitamin K metabolites) data.
  • Use machine learning (e.g., random forests) to identify interaction networks affecting dose-response relationships .

Q. Methodological Considerations

Q. What statistical methods are recommended for analyzing this compound dose-genotype associations?

Methodological Answer:

  • Primary Analysis: Multiple linear regression with backward elimination (p<0.05 retention threshold).
  • Validation: Passing-Bablok regression to compare predicted vs. observed doses (r=0.701 in published models).
  • Power Calculation: Ensure ≥80% power to detect dose differences ≥0.43 mg/day (α=0.05) .

Q. How should researchers address ethical considerations in pharmacogenetic studies of this compound?

Methodological Answer:

  • Obtain informed consent for genetic testing and data sharing.
  • Anonymize data to protect participant privacy.
  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

属性

IUPAC Name

4-hydroxy-3-[(1S)-1-phenylpropyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDAYGNAKTZFIW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191141
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-63-6
Record name (-)-Phenprocoumon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3770-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenprocoumon, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1-phenylpropyl)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENPROCOUMON, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DM685514V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。